Aurintricarboxylic acid
Overview
Description
Aurintricarboxylic acid is a polyaromatic carboxylic acid derivative known for its ability to inhibit nucleases and nucleic acid processing enzymes. It readily polymerizes in aqueous solution, forming a stable free radical that inhibits protein-nucleic acid interactions . This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Aurintricarboxylic Acid (ATA) is a chemical compound that interacts with several targets. It has been found to interact with a plasma transporter protein (human serum albumin), eukaryotic (yeast) ribosomes, and a SARS-CoV-2 target, the RNA-dependent RNA polymerase (RdRp) . ATA also disrupts the TAZ-TEAD transcriptional complex . These targets play crucial roles in various biological processes, including protein synthesis, viral replication, and transcriptional regulation.
Mode of Action
ATA readily polymerizes in aqueous solution, forming a stable free radical that inhibits protein-nucleic acid interactions . It is a potent inhibitor of ribonuclease and topoisomerase II by preventing the binding of the nucleic acid to the enzyme . ATA also disrupts the TAZ-TEAD transcriptional complex . NMR studies suggest that its mechanism of action involves competition between the nucleic acid and the polymeric ATA for binding in the active site of the protein .
Biochemical Pathways
ATA affects several biochemical pathways. It stimulates tyrosine phosphorylation processes including the Jak2/STAT5 pathway in NB2 lymphoma cells, ErbB4 in neuroblastoma cells, and MAP kinases, Shc proteins, phosphatidylinositide 3-kinase and phospholipase Cγ in PC12 cells . It also inhibits apoptosis and prevents down-regulation of Ca2±impermeable GluR2 receptors .
Pharmacokinetics
ATA’s pharmacokinetic properties are critical for characterizing drug distribution, bioavailability, and effective inhibition of host and viral targets . .
Result of Action
The molecular and cellular effects of ATA’s action are diverse. It inhibits RNA replication and protein synthesis . ATA also inhibits the activity of plasma membrane Ca2±ATPase, a crucial enzyme responsible for calcium transport . Furthermore, ATA has been found to reduce viral reproduction and infection when applied post-infection .
Action Environment
The action of ATA is influenced by environmental factors. For instance, ATA binds to ribosomes independent of temperature (when tested between 1 to 35 °C) and pH (when tested between pH 6 to 9). Divalent cations (Mg2+, Ca2+, and Mn2+) stimulate maximal binding of ATA to ribosomes at a concentration of 6 mM . These factors can influence ATA’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Aurintricarboxylic acid is a potent inhibitor of protein-nucleic acid interactions . It inhibits ribonuclease and topoisomerase II by preventing the binding of the nucleic acid to the enzyme . It also stimulates tyrosine phosphorylation processes including the Jak2/STAT5 pathway in NB2 lymphoma cells, ErbB4 in neuroblastoma cells, and MAP kinases, Shc proteins, phosphatidylinositide 3-kinase and phospholipase Cγ in PC12 cells .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits apoptosis and prevents down-regulation of Ca 2+ -impermeable GluR2 receptors . It also inhibits calpain, a Ca 2+ -activated protease that is activated during apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves competition between the nucleic acid and the polymeric this compound for binding in the active site of the protein . Electron spin resonance indicates that this compound is polymeric, forming a stable free radical .
Temporal Effects in Laboratory Settings
It has been found to reduce viral reproduction and infection when applied post-infection .
Dosage Effects in Animal Models
In neonatal mice, a daily dose of 100 µmol/kg of this compound led to 97–99% inhibition of infection without any observable negative effects on the animals .
Metabolic Pathways
It is known to influence several biochemical reactions and pathways, including tyrosine phosphorylation processes .
Transport and Distribution
It has been found to interact with a plasma transporter protein .
Preparation Methods
Aurintricarboxylic acid can be synthesized through the condensation of formaldehyde with salicylic acid in the presence of nitrite-containing sulfuric acid . This method involves the reaction of these starting materials under specific conditions to yield the desired product. Industrial production methods may vary, but the fundamental synthetic route remains consistent.
Chemical Reactions Analysis
Aurintricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although specific conditions and reagents are required.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Aurintricarboxylic acid has numerous scientific research applications, including:
Chemistry: It is used as a reagent to estimate the aluminum content in water, biological tissue, and foods.
Biology: The compound is employed as a potent inhibitor of ribonuclease and topoisomerase II, preventing the binding of nucleic acids to these enzymes.
Medicine: This compound has shown potential as an antiviral agent, inhibiting the replication of viruses such as influenza A and B.
Industry: The compound is used in various industrial applications, including the production of dyes and pigments.
Comparison with Similar Compounds
Aurintricarboxylic acid can be compared with other similar compounds, such as:
Salicylic Acid: Both compounds are aromatic carboxylic acids, but this compound has additional functional groups that enhance its inhibitory properties.
Benzoic Acid: While benzoic acid is a simpler aromatic carboxylic acid, this compound’s complex structure allows for more diverse interactions with proteins and nucleic acids.
Quinones: this compound shares some structural similarities with quinones, which are also known for their redox properties and ability to form stable free radicals.
This compound’s unique structure and ability to polymerize in aqueous solution make it particularly effective in inhibiting protein-nucleic acid interactions, setting it apart from these similar compounds .
Properties
IUPAC Name |
5-[(3-carboxy-4-hydroxyphenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,23-24H,(H,26,27)(H,28,29)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXWDMTZECRIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13186-45-3 (tri-hydrochloride salt), 569-58-4 (tri-ammonium salt), 63451-31-0 (calcium (2:3) salt), 93480-02-5 (calcium (1:3) salt) | |
Record name | Aurintricarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9063453 | |
Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red powder; [Alfa Aesar MSDS] | |
Record name | Aurintricarboxylic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12003 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4431-00-9 | |
Record name | Aurintricarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4431-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aurintricarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,3'-[(3-carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-[(3-Carboxy-4-oxo-2,5-cyclohexadien-1-ylidene)methylene]bis[6-hydroxybenzoic acid] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5'-(3-carboxy-4-oxocyclohexa-2,5-dienylidenemethylene)di(salicylic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.390 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AURINE TRICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9O8E29QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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